molecular formula C23H28N4O6 B11533892 2-(2,4-Dinitrophenyl)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide

2-(2,4-Dinitrophenyl)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11533892
M. Wt: 456.5 g/mol
InChI Key: KUIRRPRVQPZPJP-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dinitrophenyl)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and an octyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenyl)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate acyl chloride to form the hydrazide intermediate.

    Condensation Reaction: The hydrazide intermediate is then reacted with 4-(octyloxy)benzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenyl)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Dinitrophenyl)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenyl)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The octyloxyphenyl group can enhance the compound’s solubility and interaction with hydrophobic environments. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A simpler compound with similar reactivity but lacking the octyloxyphenyl group.

    4-(Octyloxy)benzaldehyde: Shares the octyloxyphenyl group but lacks the dinitrophenyl group.

    2,4-Dinitrophenylhydroxylamine: Contains the dinitrophenyl group but differs in its functional groups.

Uniqueness

2-(2,4-Dinitrophenyl)-N’-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide is unique due to the combination of the dinitrophenyl and octyloxyphenyl groups, which confer specific chemical and physical properties. This combination allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H28N4O6

Molecular Weight

456.5 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)-N-[(E)-(4-octoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H28N4O6/c1-2-3-4-5-6-7-14-33-21-12-8-18(9-13-21)17-24-25-23(28)15-19-10-11-20(26(29)30)16-22(19)27(31)32/h8-13,16-17H,2-7,14-15H2,1H3,(H,25,28)/b24-17+

InChI Key

KUIRRPRVQPZPJP-JJIBRWJFSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NNC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.